molecular formula C17H21N3O2S2 B6474781 6-(methylsulfanyl)-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole CAS No. 2640835-94-3

6-(methylsulfanyl)-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole

Cat. No.: B6474781
CAS No.: 2640835-94-3
M. Wt: 363.5 g/mol
InChI Key: SUILSJCAXMTBTR-UHFFFAOYSA-N
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Description

6-(methylsulfanyl)-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole is an intricate organic compound notable for its diverse applications in scientific research and industry. This compound combines a benzothiazole core with a morpholine and pyrrolidine functional groups, making it a fascinating subject for study due to its potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(methylsulfanyl)-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole typically involves multi-step organic reactions starting with the formation of the benzothiazole ring. The sequence might proceed as follows:

  • Formation of the Benzothiazole Core: : Starting with o-aminothiophenol and carbon disulfide in the presence of a base like sodium hydroxide.

  • Attachment of the Morpholine Ring: : This involves nucleophilic substitution reactions where morpholine is introduced using a suitable coupling agent.

  • Incorporation of the Pyrrolidine Group: : Pyrrolidine-1-carbonyl chloride is used, requiring precise temperature control and possibly a catalyst to ensure efficient coupling.

  • Introduction of the Methylsulfanyl Group: : This final step might involve methylation reactions using reagents like methyl iodide.

Industrial Production Methods

The industrial production of this compound would scale up these laboratory methods, utilizing continuous flow processes and large-scale reactors to manage the reaction kinetics and ensure purity and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, particularly at the sulfur atom, forming sulfoxides or sulfones under conditions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : The carbonyl group in the pyrrolidine-1-carbonyl segment can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions, often modifying the functionality of the molecule for further applications.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Catalysts: : Palladium, platinum, or other transition metals for specific coupling reactions.

Major Products Formed

  • Oxidation: : Sulfoxides, sulfones.

  • Reduction: : Alcohol derivatives of the pyrrolidine carbonyl group.

  • Substitution: : Varied functionalized benzothiazole derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

This compound serves as a building block for more complex organic molecules, used in various synthetic pathways to create novel materials and pharmaceuticals.

Biology and Medicine

In biological research, 6-(methylsulfanyl)-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole can be investigated for its potential as an inhibitor or modulator of specific enzymatic pathways, offering insights into new therapeutic avenues.

Industry

Industrially, its applications might extend to the development of new agrochemicals, dyes, and advanced materials due to the diverse functionality it offers.

Mechanism of Action

Molecular Targets

The compound may interact with various biological macromolecules, including proteins and enzymes, potentially altering their function through binding at specific sites.

Pathways Involved

  • Enzymatic Inhibition: : By fitting into enzyme active sites, it can act as a competitive or non-competitive inhibitor.

  • Signal Modulation: : Involved in pathways where its structural components mimic or interfere with biological signaling molecules.

Comparison with Similar Compounds

Unique Aspects

The combination of a benzothiazole core with both morpholine and pyrrolidine moieties is relatively unique, providing a versatile scaffold for a variety of chemical modifications.

List of Similar Compounds

  • 6-(methylsulfanyl)-2-morpholin-4-yl-1,3-benzothiazole

  • 2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole

  • 6-(ethylsulfanyl)-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole

These compounds share similar cores or functional groups but differ in specific substituents, altering their chemical and biological properties.

Properties

IUPAC Name

[4-(6-methylsulfanyl-1,3-benzothiazol-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S2/c1-23-12-4-5-13-15(10-12)24-17(18-13)20-8-9-22-14(11-20)16(21)19-6-2-3-7-19/h4-5,10,14H,2-3,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUILSJCAXMTBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)N3CCOC(C3)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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